(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
Overview
Description
The compound (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone is a complex organic molecule characterized by its unique aromatic structure and functional groups. It has piqued the interest of researchers due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure consists of a tetrahydrobenzazepine moiety attached to a phenyl ring substituted with an aminomethyl group and a methyl group. This combination of functional groups suggests a versatile reactivity profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone generally involves multi-step organic synthesis. A typical route may start with the synthesis of the tetrahydrobenzazepine core, followed by the attachment of the phenyl ring through nucleophilic substitution or similar methods. Key reaction conditions include controlled temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods: For industrial-scale production, the methods would be optimized to increase yield and purity while minimizing costs. This might involve continuous flow reactors, use of more efficient catalysts, and processes to recycle solvents and reagents.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound undergoes a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate can modify the structure, introducing additional functional groups or transforming existing ones.
Reduction: Exposure to reducing agents like lithium aluminum hydride can result in the reduction of carbonyl or nitro groups present in related analogs.
Substitution: Given the presence of an aminomethyl group, electrophilic substitution reactions are prominent, especially under acidic or basic conditions.
Common Reagents and Conditions: Reagents such as bromine, chlorinating agents, and various acids or bases are used under conditions that are tailored to the specific reaction pathway.
Major Products Formed: Major products typically include modified benzazepine derivatives, where specific functional groups are altered or new groups are introduced, enhancing the compound's utility in various applications.
Scientific Research Applications
The compound has notable applications across various domains:
Chemistry: It serves as a precursor in the synthesis of more complex molecules, enabling advancements in medicinal chemistry and materials science.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Medicine: Potential therapeutic applications include acting as a scaffold for developing drugs targeting neurological conditions or as an intermediate in drug synthesis.
Industry: Its chemical properties make it useful in creating specialized polymers and materials with unique characteristics.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, possibly involving receptor binding or enzyme inhibition. This action is mediated by the unique arrangement of its functional groups, which allows it to engage in specific biochemical pathways. Detailed studies are required to elucidate the exact mechanisms at a molecular level.
Comparison with Similar Compounds
Similar Compounds:
(4-Aminophenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
(3-Methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone
Uniqueness: Compared to these similar compounds, (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone stands out due to the presence of both an aminomethyl group and a methyl group on the phenyl ring
By delving into its properties, synthesis, and applications, this compound demonstrates its significant potential across multiple fields.
Properties
IUPAC Name |
[4-(aminomethyl)-3-methylphenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11,13,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCOMCAQFPNEHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130848 | |
Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736127-06-3 | |
Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736127-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Aminomethyl)-3-methylphenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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